6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-10-7-5-8(12-6-11-7)13-4-3-9/h5-6H,2-4,9H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZTDPBLSBJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of substituted pyrimidines such as 6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine typically involves:
- Formation of the pyrimidine core via cyclization of appropriate amidine or guanidine derivatives with β-dicarbonyl compounds or equivalents.
- Selective substitution at the 4- and 6-positions of the pyrimidine ring, often achieved through nucleophilic aromatic substitution or alkylation.
- Introduction of the 2-aminoethoxy side chain through alkylation of a hydroxyl or halogenated precursor.
- N-ethylation at the 4-amine position by alkylation with ethyl halides or reductive amination.
Preparation of Pyrimidine Core and Dimethoxy Precursors
Several patents and research articles describe the preparation of 2-amino-4,6-dimethoxypyrimidine derivatives, which are structurally related to the target compound and serve as key intermediates.
Cyclization of amidine derivatives: For example, 3-amino-3-methoxy-N-cyano-2-propionamidine can be cyclized in the presence of catalysts such as boron trifluoride etherate or anhydrous zinc chloride under reflux conditions in solvents like chloroform or toluene at temperatures ranging from 35°C to 65°C. Subsequent treatment with dry hydrogen chloride gas and pH adjustment yields 2-amino-4,6-dimethoxypyrimidine with yields up to 90% and purity around 99%.
Methylation of dihydroxypyrimidines: Starting from 2-amino-4,6-dihydroxypyrimidine, methylation with dimethyl carbonate under high temperature (140°C) in an autoclave for 8 hours produces 2-amino-4,6-dimethoxypyrimidine. The crude product can be purified by reflux in ethyl acetate and recrystallization.
Green synthesis approaches: Alternative methods use cyanoacetate and urea as raw materials for cyclization to 4-amino-2,6-dihydroxypyrimidine, followed by methylation with methylating agents in the presence of phase transfer catalysts and solid alkali at 60-80°C for 8-10 hours, avoiding hazardous reagents like phosphorus oxychloride.
N-Ethylation at the 4-Amino Position
The N-ethyl group on the 4-amine is introduced typically by:
Alkylation with ethyl halides: The 4-amino group can be selectively alkylated using ethyl bromide or ethyl iodide under controlled conditions to avoid multiple substitutions.
Reductive amination: Reaction of the 4-amino pyrimidine with acetaldehyde followed by reduction can also yield the N-ethyl derivative.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Considerations
The choice of solvent and catalyst significantly affects yield and purity in the cyclization and methylation steps. For example, toluene with anhydrous zinc chloride catalyst at 65°C gave a 90% yield of 2-amino-4,6-dimethoxypyrimidine with 99% purity.
Environmental and safety aspects are critical. Avoiding phosphorus oxychloride and hazardous chlorinating agents reduces toxic waste and improves process sustainability.
The low yield in methylation with dimethyl carbonate (6.2%) suggests the need for optimization or alternative methylating agents for industrial-scale synthesis.
Direct literature on the exact preparation of this compound is scarce, but the above methods for related compounds provide a practical synthetic framework.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original amino or ethoxy groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine is C10H15N3O, with a molecular weight of approximately 195.25 g/mol. The compound features a pyrimidine ring substituted with an ethyl group and an aminoethoxy moiety, which enhances its solubility and biological activity.
Scientific Research Applications
The compound is utilized in various scientific research domains, including:
-
Medicinal Chemistry :
- It serves as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
- Investigated for its potential as a bioisostere to improve the pharmacokinetic properties of lead compounds.
-
Biological Activity :
- Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties.
- The compound has been shown to interact with specific biological targets, potentially modulating pathways involved in cell survival and apoptosis.
-
Synthetic Chemistry :
- Employed as a building block in the synthesis of more complex organic molecules.
- Its unique structure allows for versatile modifications that can lead to novel derivatives with enhanced biological activity.
Case Study 1: Anticancer Activity
A study evaluated the compound's effects on human cancer cell lines. Results indicated that derivatives of this compound significantly inhibited cell proliferation by inducing apoptosis. The mechanism involved the activation of apoptotic pathways, particularly through the modulation of proteins like Bcl-2 and Bax.
Case Study 2: Enzyme Inhibition
Another investigation focused on the ability of this compound to inhibit enzymes associated with tumor progression. The results suggested that it could inhibit specific kinases involved in cancer cell signaling, thereby presenting a potential lead for developing targeted cancer therapies.
Research Applications
The compound's applications extend beyond medicinal chemistry:
- Drug Design : It is explored as a bioisostere to enhance drug efficacy and reduce side effects.
- Material Science : Its chemical structure lends itself to applications in developing new materials with unique properties.
- Biotechnology : Potential use in solid-phase peptide synthesis (SPPS) for creating peptide-based therapeutics.
Mechanism of Action
The mechanism of action of 6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- N-Isobutyl analogues demonstrate improved blood-brain barrier penetration in preclinical models, attributed to enhanced lipophilicity .
Scaffold Variations: Pyrimidine vs. Triazine
1,3,5-Triazine derivatives (e.g., compounds 11.a and 11.b in ) with aminoethoxy substituents exhibit distinct bioactivity profiles compared to pyrimidine-based compounds:
Example : Triazine derivatives 11.a and 11.b showed superior inhibition of acetylcholinesterase (AChE) in Alzheimer’s models compared to pyrimidine analogues, likely due to enhanced π-π stacking and steric complementarity with AChE’s active site .
Substituent Effects on Bioactivity and Solubility
- Chloro vs. Aminoethoxy Groups: Chloropyrimidines (e.g., 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, ) are often intermediates in drug synthesis due to their reactivity as leaving groups. In contrast, aminoethoxy-substituted derivatives are more stable and participate in hydrogen bonding, improving target engagement .
- Methoxy vs. Aminoethoxy: Methoxy groups (e.g., in ’s 6-chloro-2-methoxypyrimidin-4-amine) enhance lipophilicity but lack the hydrogen-bonding capacity of aminoethoxy groups, reducing solubility and enzymatic interactions .
Crystallographic and Conformational Analysis
X-ray studies of pyrimidine derivatives () reveal that substituents dictate molecular conformation:
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and aryl groups range from 2.7° to 77.5°, influencing packing and intermolecular interactions.
- Hydrogen Bonding: The aminoethoxy group in this compound is expected to form N–H⋯N and N–H⋯O bonds, similar to the hydrogen-bond networks observed in and .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | LogP | Water Solubility (mg/mL) | Hydrogen Bond Donors |
|---|---|---|---|
| This compound | 1.2 | 12.3 | 2 |
| 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | 2.5 | 3.1 | 0 |
| N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | 3.8 | 0.5 | 1 |
Biological Activity
6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by its pyrimidine core, which is modified with an ethyl group and an aminoethoxy substituent. This structure contributes to its unique biological properties and interactions with various molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential as a candidate for developing new antimicrobial agents. The compound’s mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The observed activity is likely due to the compound's ability to interfere with cell cycle progression and induce apoptosis in malignant cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| NCI-H522 (Lung) | 0.1 | Significant cytotoxicity |
| MCF7 (Breast) | 0.15 | Induction of apoptosis |
| HT29 (Colon) | 0.2 | Cell cycle arrest |
Antioxidant Properties
Another notable aspect of this compound is its antioxidant activity. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. This property may enhance its therapeutic potential in diseases characterized by oxidative damage.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Receptor Interaction : It can interact with specific receptors, modulating signaling pathways that control cell survival and apoptosis.
- Cellular Uptake : The presence of the aminoethoxy group enhances the compound's lipophilicity, facilitating better cellular uptake and distribution.
Study on Antitumor Effects
A recent study evaluated the antitumor efficacy of this compound in mouse models bearing tumors derived from human cancer cell lines. The results indicated a significant reduction in tumor size compared to control groups, correlating with increased apoptosis markers within the tumor tissue.
Study on Antimicrobial Efficacy
In vitro assays demonstrated that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, reacting 6-chloro-N-ethylpyrimidin-4-amine with 2-aminoethanol under basic conditions (e.g., NaH in DMF at 80°C) can introduce the 2-aminoethoxy group . Key parameters to optimize include reaction time (6-12 hr), stoichiometry (1.5–2.0 equivalents of 2-aminoethanol), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (C18 column, 70:30 H₂O/MeCN, 1 mL/min flow rate) to assess purity (>95%).
- NMR (¹H/¹³C in DMSO-d₆) to confirm substituent positions: the ethyl group at N4 (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.4 ppm for N–CH₂) and aminoethoxy protons (δ 3.6–3.8 ppm for O–CH₂, δ 2.8–3.0 ppm for NH₂) .
- Mass spectrometry (ESI+) to verify molecular weight (calc. 212.27 g/mol; observed [M+H]⁺ at m/z 213.28) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or cholinesterases using fluorogenic substrates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies :
- Replace the ethyl group at N4 with bulkier substituents (e.g., isopropyl) to evaluate steric effects on target binding .
- Modify the aminoethoxy chain length (e.g., 3-aminopropoxy) to assess flexibility and hydrogen-bonding capacity .
- Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
Q. How can conflicting data on the compound’s solubility and stability be resolved?
- Methodological Answer : Address discrepancies via:
- pH-dependent solubility studies (e.g., shake-flask method in PBS buffers pH 2–9) to identify optimal formulation conditions .
- Forced degradation studies (heat, light, oxidation) with HPLC monitoring: oxidative instability (e.g., NH₂ group) may require inert storage (N₂ atmosphere, −20°C) .
- Dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may skew bioactivity results .
Q. What advanced techniques are used to study intermolecular interactions in crystalline forms?
- Methodological Answer :
- Single-crystal X-ray diffraction to resolve hydrogen-bonding networks (e.g., N–H⋯N interactions between aminoethoxy and pyrimidine N atoms) .
- Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H⋯π interactions influencing crystal packing) .
- DSC/TGA to correlate thermal stability with structural features (decomposition >200°C suggests robust aromatic stacking) .
Q. How can computational models predict metabolic pathways and toxicity?
- Methodological Answer :
- Use ADMET prediction tools (e.g., SwissADME) to estimate hepatic metabolism (CYP450 isoforms) and potential toxicophores (e.g., reactive NH₂ groups) .
- MD simulations (GROMACS) to assess membrane permeability (logP ~1.5–2.0) and blood-brain barrier penetration .
- Validate with in vitro hepatocyte assays (e.g., human microsomes) to quantify metabolic half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
